Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Benzyl nicotinate structure
상품 이름:Benzyl nicotinate
CAS 번호:94-44-0
MF:C13H11NO2
메가와트:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476

Benzyl nicotinate 화학적 및 물리적 성질

이름 및 식별자

    • Benzyl nicotinate
    • Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
    • Nicotinic acid benzyl ester
    • benzyl pyridine-3-carboxylate
    • : Benzyl nicotinate
    • Rubriment
    • Pykaryl
    • Pycaril
    • Niacin benzyl ester
    • 3-Pyridinecarboxylic acid, phenylmethyl ester
    • Benzylis nicotinas
    • Nicotinsaeurebenzylester
    • NICOTINIC ACID, BENZYL ESTER
    • Pyridin-3-carbonsaeurebenzylester
    • Phenylmethyl 3-pyridinecarboxylate
    • Estru benzylowego kwasu nikotynowego
    • Benzyl nicotinate [JAN]
    • S497LCF9C9
    • Estru benzylowego kwasu nikotynowego [Polish]
    • KVYGGMB
    • Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
    • Pyridine-3-carboxylic acid benzyl ester
    • MDL: MFCD00023584
    • 인치: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
    • InChIKey: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
    • BRN: 0159169

계산된 속성

  • 정밀분자량: 213.07900
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 224
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 39.2
  • 소수점 매개변수 계산 참조값(XlogP): 2.4

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1,1165 g/cm3
  • 융해점: 24 °C (lit.)
  • 비등점: 177 °C/8 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: n20/D 1.570
  • PSA: 39.19000
  • LogP: 2.43860
  • 머크: 6526
  • FEMA: 2420
  • 용해성: 미확정

Benzyl nicotinate 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315;H319
  • 경고성 성명: P305;P351;P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 36/38
  • 보안 지침: S26
  • 포카표 F사이즈:8
  • RTECS 번호:QT0850000
  • 위험물 표지: Xi
  • TSCA:Yes
  • 위험 용어:R36/38

Benzyl nicotinate 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Benzyl nicotinate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB113946-50 g
Benzyl nicotinate, 99%; .
94-44-0 99%
50g
€55.00 2022-06-03
TRC
B285465-25g
Benzyl Nicotinate
94-44-0
25g
$ 70.00 2022-06-07
TRC
B285465-100g
Benzyl Nicotinate
94-44-0
100g
$ 224.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1370-1ML
94-44-0
1ML
¥1199.91 2023-01-14
TRC
B285465-250g
Benzyl Nicotinate
94-44-0
250g
$ 488.00 2023-04-18
Apollo Scientific
OR51903-250g
Benzyl nicotinate
94-44-0 95%
250g
£80.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-25g
Benzyl nicotinate
94-44-0 95%
25g
¥112.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7713-5 mg
Benzyl nicotinate
94-44-0 98.22%
5mg
¥228.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-100g
Benzyl nicotinate
94-44-0 95%
100g
¥410.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114378-250mg
Benzyl nicotinate
94-44-0
250mg
¥195.90 2023-09-01

Benzyl nicotinate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 d, 83 °C
참조
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate
Dudley, Gregory B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

합성회로 2

반응 조건
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
참조
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

합성회로 3

반응 조건
1.1 Solvents: Pyridine
참조
The use of a nicotinoyl group as a protective group for hydroxyl and amino functions
Ushida, Satoshi, Chemistry Letters, 1989, (1), 59-60

합성회로 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Benzyl alcohol ;  30 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
참조
Preparation of nicotinate compounds
, China, , ,

합성회로 5

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  rt
참조
N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell
Green, Robert A.; Pletcher, Derek; Leach, Stuart G.; Brown, Richard C. D., Organic Letters, 2015, 17(13), 3290-3293

합성회로 6

반응 조건
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
참조
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

합성회로 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
참조
Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids
Watson, Donald A.; Fan, Xuexiang; Buchwald, Stephen L., Journal of Organic Chemistry, 2008, 73(18), 7096-7101

합성회로 8

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (superoxide) Solvents: Toluene ;  25 °C; 6 - 10 h, 80 °C
참조
Novel single-step esterification of aldehydes using a heterogeneous catalyst
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Potassium acetate ,  Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ;  32 h, rt
참조
Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN
Wu, Zijun; Jiang, Di; Wang, Jian, Organic Chemistry Frontiers, 2019, 6(5), 688-693

합성회로 10

반응 조건
1.1 Solvents: Dimethyl sulfoxide ,  1,3-Dibutylimidazolium bromide ;  12 min, 30 °C
참조
A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions
Dighe, Satish N.; Bhattad, Ravindra V.; Kulkarni, Raghunath R.; Jain, Kishor S.; Srinivasan, Kumar V., Synthetic Communications, 2010, 40(23), 3522-3527

합성회로 11

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 4 h, rt
참조
A Method for the Reductive Scission of Heterocyclic Thioethers
Graham, Thomas H.; Liu, Wensheng; Shen, Dong-Ming, Organic Letters, 2011, 13(23), 6232-6235

합성회로 12

반응 조건
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  15 min, rt
참조
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

합성회로 13

반응 조건
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  3 h, reflux
참조
A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)
Soltani Rad, Mohammad Navid; Behrouz, Somayeh; Faghihi, Mohammad Ali; Khalafi-Nezhad, Ali, Tetrahedron Letters, 2008, 49(7), 1115-1120

합성회로 14

반응 조건
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
참조
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

합성회로 15

반응 조건
1.1 Catalysts: Trioctylphosphine ,  Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ;  1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
참조
Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates
, Japan, , ,

합성회로 16

반응 조건
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ;  2 min, rt → 160 °C; 1 h, 160 °C
참조
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating
Devine, William G.; Leadbeater, Nicholas E.; Jacob, Linda A., Future Medicinal Chemistry, 2010, 2(2), 225-230

합성회로 17

반응 조건
1.1 Reagents: Water Catalysts: Ceria ;  24 h, 160 °C
참조
CeO2-catalyzed one-pot selective synthesis of esters from nitriles and alcohols
Tamura, Masazumi; Tonomura, Takuya; Shimizu, Ken-ichi; Satsuma, Atsushi, Green Chemistry, 2012, 14(4), 984-991

합성회로 18

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ;  rt; 6 h, 80 °C
참조
Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant
Dey, Soumen; Gadakh, Sunita K.; Sudalai, A., Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

합성회로 19

반응 조건
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
참조
High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures
Stadler, Alexander; Kappe, C. Oliver, European Journal of Organic Chemistry, 2001, (5), 919-925

Benzyl nicotinate Raw materials

Benzyl nicotinate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate
A23904
순결:99%
재다:1kg
가격 ($):256.0